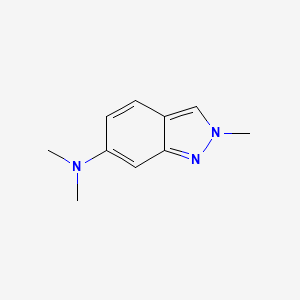

N,N,2-Trimethyl-2H-indazol-6-amine

Description

Properties

CAS No. |

918903-53-4 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N,N,2-trimethylindazol-6-amine |

InChI |

InChI=1S/C10H13N3/c1-12(2)9-5-4-8-7-13(3)11-10(8)6-9/h4-7H,1-3H3 |

InChI Key |

OZCJSSYOCXUWAS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)N(C)C |

Origin of Product |

United States |

Preparation Methods

Method 1: Nitro Reduction and Reductive Amination

This method involves a three-step process starting from 3-methyl-6-nitro-1H-indazole:

| Step | Reaction Type | Yield (%) | Description |

|---|---|---|---|

| 1 | Nitro Reduction | 87 | Reduction of the nitro group to form the corresponding amine. |

| 2 | Reductive Amination | 87 | Formation of an intermediate amine via reaction with formaldehyde. |

| 3 | N-Methylation | 73 | Selective methylation at the N2 position to yield the target compound. |

This method has been optimized to achieve an overall yield of approximately 55%.

Method 2: Direct Synthesis from Halogenated Precursors

Another effective synthesis route involves starting from halogenated derivatives of indazole:

Preparation of Halogenated Indazole :

- Reacting a compound like 6-halo-2,3-dimethyl-2H-indazole with a secondary amine in an inert solvent.

- This step typically employs mild conditions (20-60 °C) and yields high purity products.

Method 3: One-Pot Synthesis

A novel one-pot synthesis method has been proposed, which streamlines the process by combining multiple reactions into a single vessel:

| Entry | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 3-Methyl-6-nitroindazole + NaBH4 | Room temperature | 76.1 |

| 2 | Same as above + methyl iodide | Reflux | 86.7 |

This approach significantly reduces the time and complexity involved in synthesizing the compound while maintaining high yields.

The following table summarizes the yields obtained from different preparation methods for this compound:

| Method | Yield (%) |

|---|---|

| Nitro Reduction + Reductive Amination | ~55 |

| Direct Synthesis from Halogenated Precursors | ~86 |

| One-Pot Synthesis | ~76.1 - 86.7 |

The preparation of this compound can be achieved through various methodologies, each presenting unique advantages and challenges. The choice of method often depends on factors such as available starting materials, desired yield, and operational safety.

The most efficient methods identified involve direct synthesis from halogenated precursors or one-pot reactions that simplify the overall process while achieving high yields. Future research may focus on optimizing these methods further or exploring alternative synthetic pathways to enhance efficiency and reduce costs associated with production.

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-2H-indazol-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol (MeOH) or LiAlH4 in tetrahydrofuran (THF).

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,2-trimethyl-2H-indazol-6-one, while reduction can produce this compound derivatives with different substituents .

Scientific Research Applications

N,N,2-Trimethyl-2H-indazol-6-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-2H-indazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

N,N,2,3-Tetramethyl-2H-indazol-6-amine: A closely related compound with an additional methyl group.

N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine: A derivative with a chloropyrimidine group.

Uniqueness

N,N,2-Trimethyl-2H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a key intermediate in the synthesis of pharmacologically active compounds highlights its importance in medicinal chemistry .

Biological Activity

N,N,2-Trimethyl-2H-indazol-6-amine is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various kinases. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Structural Characteristics

This compound features a unique indazole structure characterized by a fused benzene and pyrazole ring. The presence of three methyl groups attached to the nitrogen and carbon atoms within the indazole framework enhances its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 190.25 g/mol.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Kinase Inhibition : The compound has been identified as an inhibitor of various kinases, which are critical in regulating cell signaling pathways involved in cancer progression. Inhibiting these kinases can lead to reduced tumor growth and angiogenesis, making this compound a candidate for cancer therapy .

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, indicating potential applications in treating infections .

- Interaction with Biological Targets : Interaction studies have shown that this compound binds to specific protein targets, influencing cellular processes related to cancer and other diseases. Understanding these interactions is crucial for elucidating its mechanism of action .

Comparative Studies

To understand the specific contributions of each substituent on biological activity, comparative studies have been conducted with structurally similar compounds. Below is a summary table highlighting these compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N,N-Dimethylindazole | Two methyl groups on nitrogen | Lower potency than trimethyl derivative |

| 1-Methylindazole | One methyl group on nitrogen | Less steric hindrance; different reactivity |

| 3-Methylindazole | Methyl group at position 3 | Different biological activity profile |

| Pazopanib | Tyrosine kinase inhibitor with indazole moiety | Clinically used for cancer treatment |

These comparisons highlight how variations in methylation patterns affect the biological activity and potency of indazole derivatives .

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

- Cancer Cell Lines : In vitro studies using cancer cell lines have demonstrated that treatment with this compound results in decreased cell proliferation and increased apoptosis compared to untreated controls. These findings support its potential as an anticancer agent .

- Animal Models : Animal studies have shown that administration of this compound significantly reduces tumor size in xenograft models, further corroborating its efficacy as a therapeutic agent against cancer .

- Antimicrobial Activity : Laboratory tests against bacterial strains have indicated that this compound exhibits inhibitory effects comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.